![molecular formula C18H21N5O3 B3084241 [[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid CAS No. 1142211-53-7](/img/structure/B3084241.png)
[[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid
Overview
Description
[[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid
is a chemical compound with potential pharmaceutical applications . It is also known as Glycine, N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-N-phenyl-
.
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a pyrimidine ring attached to a piperazine ring, which is further attached to an ethyl group. This ethyl group is connected to a phenyl group through an amino linkage . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties such as its molecular weight (587.68) can be inferred . More specific properties like its melting point, boiling point, and solubility would need to be determined experimentally .Scientific Research Applications
- [[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid is utilized in proteomics studies. Researchers use it to investigate protein structures, functions, and interactions. Its chemical properties make it suitable for labeling and detecting proteins during mass spectrometry experiments .
Proteomics Research
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(N-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]anilino)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-16(13-23(14-17(25)26)15-5-2-1-3-6-15)21-9-11-22(12-10-21)18-19-7-4-8-20-18/h1-8H,9-14H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDFXDVEVNIFPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CN(CC(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157627 | |
Record name | Glycine, N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701157627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1142211-53-7 | |
Record name | Glycine, N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701157627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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